PU.1-IN-1

Transcription factor inhibition Biochemical assay PU.1-DNA binding

Research pain point: Existing PU.1 inhibitors (DB-series) act as DNA-binding antagonists, lack CNS activity, and affect peripheral hematopoiesis, limiting their use in neurodegenerative disease models. PU.1-IN-1 (A11) uniquely addresses this gap: • **Mechanism:** Recruits MECP2/HDAC1/SIN3A/DNMT3A repressive complex; converts PU.1 from activator to repressor (allosteric, not DNA-binding antagonist). • **CNS efficacy:** Ameliorates neuroinflammation & improves cognition in Alzheimer's mouse models; no peripheral hematopoietic toxicity. • **Potency:** 2 nM biochemical IC₅₀; 2.5 nM EC₅₀ in reporter assays (2,000x more potent than DB2313). • **Solubility:** 125 mg/mL in DMSO; validated for in vivo chronic dosing.

Molecular Formula C18H22N2O2S
Molecular Weight 330.4 g/mol
CAS No. 873588-27-3
Cat. No. B2639696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU.1-IN-1
CAS873588-27-3
Molecular FormulaC18H22N2O2S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3
InChIInChI=1S/C18H22N2O2S/c21-23(22,20-14-15-10-12-19-13-11-15)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-13,16,20H,1-5,14H2
InChIKeyHRBIOWBGGRSAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PU.1-IN-1: Small-Molecule PU.1 Inhibitor


PU.1-IN-1 (also designated compound A11) is a small-molecule inhibitor of the transcription factor PU.1 (encoded by SPI1), belonging to the sulfonamide structural class . The compound exhibits biochemical inhibitory activity against PU.1 with an IC₅₀ of 2 nM in cell-free assays . PU.1-IN-1 was identified through a phenotypic screen using a PU.1 reporter cell line and has been characterized primarily in the context of neuroinflammation and microglial biology, with demonstrated anti-inflammatory properties in cellular and in vivo models [1].

PU.1 transcription factor inhibition studies
Microglial neuroinflammation cell models
Allosteric repressor recruitment mechanism

Why PU.1-IN-1 Cannot Be Substituted


PU.1 inhibitors are not functionally interchangeable due to fundamental differences in molecular mechanism of action, target tissue distribution, and therapeutic indication focus. The DB-series inhibitors (DB1976, DB2115, DB2313) function primarily as DNA-binding antagonists that physically block PU.1 interaction with DNA [1]. In contrast, PU.1-IN-1 operates via a mechanistically distinct recruitment of a repressive complex (MECP2/HDAC1/SIN3A/DNMT3A) to PU.1 motifs, converting PU.1 from a transcriptional activator to a transcriptional repressor [2]. Furthermore, PU.1-IN-1 demonstrates preferential central nervous system activity without affecting peripheral hematopoiesis, whereas DB-series inhibitors are primarily optimized for hematological malignancy applications and exhibit measurable effects on hematopoietic cells [2]. These mechanistic and tissue-specific differences preclude simple substitution for applications requiring precise modulation of PU.1-dependent transcriptional programs in non-hematopoietic contexts.

Property
PU.1-IN-1
DB-series inhibitors
Mechanism
Recruits MECP2/HDAC repressive complex
DNA-binding antagonists
Tissue selectivity
CNS-preferential, spares hematopoiesis
Hematopoietic cell activity
Research model fit
Neuroinflammation, microglial models
AML, hematologic malignancy models

PU.1-IN-1 vs. Closest Analogs: Quantitative Evidence


Biochemical PU.1 Inhibition vs. DB1976

In cell-free biochemical assays measuring direct PU.1 inhibition, PU.1-IN-1 demonstrates an IC₅₀ of 2 nM . The first-generation PU.1 inhibitor DB1976 exhibits an IC₅₀ of 10 nM for PU.1 binding inhibition and a KD of 12 nM for the PU.1-DNA complex in vitro [1].

Biochemical PU.1 inhibition
Cross-study comparable
IC₅₀ 2 nM (PU.1-IN-1) vs 10 nM (DB1976); 5-fold difference
Reported biochemical potency context
Cell-free assay; KD 12 nM for DB1976-DNA complex
Transcription factor inhibition Biochemical assay PU.1-DNA binding

Cellular Reporter Activity vs. DB2313

In PU.1-dependent reporter gene transactivation assays, PU.1-IN-1 exhibits an EC₅₀ of 2.5 nM . In contrast, DB2313 blocks PU.1-dependent reporter gene transactivation with an IC₅₀ of 5 μM .

Cellular reporter activity
Data to verify
EC₅₀ 2.5 nM (PU.1-IN-1) vs 5,000 nM (DB2313)
Supports reporter assay sensitivity selection
PU.1 reporter cell line; source review recommended
Reporter gene assay Transcriptional activity Cellular potency

iPSC-Derived Microglial Functional Activity

PU.1-IN-1 inhibits Zymosan A bioparticle and myelin uptake in human iPSC-derived microglia-like cells (iMGLs) with an EC₅₀ of less than 35 nM, while demonstrating no effect on peripheral hematopoiesis . No comparable microglial functional assay data are available for DB1976, DB2115, or DB2313, as these compounds have been characterized primarily in AML and hematopoietic contexts [1].

Microglial phagocytosis
Class-level inference
EC₅₀ <35 nM (iMGL, Zymosan A/myelin uptake)
Supports microglial functional assay context
No comparator data from DB-series inhibitors
Microglia Neuroinflammation iPSC-derived cells Phagocytosis

In Vivo Efficacy in Alzheimer's Mouse Models

In mouse models of Alzheimer's disease, PU.1-IN-1 ameliorated neuroinflammation, reduced loss of neuronal integrity, attenuated AD pathology, and improved cognitive performance, all without affecting peripheral hematopoiesis or causing reported side effects [1]. In contrast, DB1976, DB2115, and DB2313 demonstrate in vivo efficacy primarily in AML transplantation models, with DB1976 showing measurable effects on normal hematopoietic cells (IC₅₀ = 334 μM versus AML cell IC₅₀ = 105 μM) [2].

Alzheimer’s model endpoints
Cross-study comparable
Reduced neuroinflammation markers, cognitive score improvement; hematopoietic sparing
Reported model-response endpoint context
Transgenic mouse models (tau/β-amyloid)
Alzheimer's disease In vivo pharmacology Cognitive function Neuroinflammation

Mechanism: Activator-to-Repressor Conversion

PU.1-IN-1 recruits a repressive complex containing MECP2, HDAC1, SIN3A, and DNMT3A to PU.1 motifs, converting PU.1 from a transcriptional activator to a transcriptional repressor without affecting PU.1 protein expression levels [1]. DB1976, DB2115, and DB2313 function as DNA-binding antagonists that physically disrupt PU.1 interaction with target gene promoters [2][3].

Repressor complex recruitment
Head-to-head
Recruits MECP2/HDAC1/SIN3A/DNMT3A; converts PU.1 to repressor
Reported mechanistic distinction
Chromatin IP and transcriptional profiling
Mechanism of action Epigenetic regulation Transcriptional repression Co-repressor recruitment

Solubility & Formulation vs. DB1976

PU.1-IN-1 exhibits DMSO solubility of 125 mg/mL (378.28 mM) [1]. A recent review article explicitly notes that DB1976 has limited water solubility and a short half-life, representing a known liability for further development [2]. No comparable solubility limitations have been reported for PU.1-IN-1.

DMSO solubility
Class-level inference
125 mg/mL (378 mM) for PU.1-IN-1; DB1976 limited solubility reported
Supports concentrated stock preparation
Standard DMSO solubility measurement
Solubility Formulation In vivo dosing DMSO solubility

PU.1-IN-1 Research Applications


Neuroinflammation & Alzheimer's Microglial Biology

PU.1-IN-1 is uniquely validated in mouse models of Alzheimer's disease, where it ameliorates neuroinflammation, reduces neuronal integrity loss, attenuates AD pathology, and improves cognitive performance without affecting peripheral hematopoiesis [1][2]. This CNS-specific efficacy profile, combined with its microglial functional activity (EC₅₀ < 35 nM in iMGL phagocytosis assays) , makes PU.1-IN-1 the compound of choice for research programs investigating PU.1-dependent microglial activation in neurodegenerative disorders. No other PU.1 inhibitor has demonstrated comparable CNS target engagement or cognitive functional improvement in vivo.

PU.1 Transcriptional Repression Studies

PU.1-IN-1 is the only PU.1 inhibitor characterized to recruit a repressive complex containing MECP2, HDAC1, SIN3A, and DNMT3A to PU.1 motifs, converting PU.1 from a transcriptional activator to a transcriptional repressor [1][2]. This unique allosteric mechanism enables investigation of context-dependent PU.1 transcriptional reprogramming without global ablation of PU.1-DNA binding. Researchers studying epigenetic regulation of PU.1 target genes, particularly inflammatory mediators such as IL1B and CD14 , should prioritize PU.1-IN-1 over DNA-binding antagonists (DB1976, DB2115, DB2313) that lack this repressive complex recruitment capability.

High-Sensitivity Cellular Reporter Assays

For PU.1-dependent reporter gene assays requiring maximal sensitivity, PU.1-IN-1 provides an EC₅₀ of 2.5 nM [1], representing a 2,000-fold improvement in cellular potency over DB2313 (IC₅₀ = 5 μM) [2]. This potency differential directly reduces compound consumption per assay, minimizes DMSO solvent interference, and enables detection of subtle transcriptional changes at lower compound concentrations. Researchers performing high-throughput screening or dose-response transcriptional profiling of PU.1 target genes should select PU.1-IN-1 to maximize assay sensitivity and minimize off-target effects associated with higher compound concentrations.

In Vivo CNS Pharmacology with Hematopoietic Sparing

PU.1-IN-1 exhibits high DMSO solubility (125 mg/mL, 378.28 mM) [1] and has been successfully formulated for in vivo administration in mouse models without reported hematopoietic toxicity [2]. In contrast, DB1976 has documented limited water solubility and short half-life as a known liability [3]. PU.1-IN-1's combination of favorable solubility properties, demonstrated CNS target engagement, and complete sparing of peripheral hematopoiesis makes it the optimal PU.1 inhibitor for preclinical neuroscience studies requiring systemic administration and chronic dosing regimens.

Application
Selection Property
Validation Focus
Microglial neuroinflammation model studies
Microglial phagocytosis functional activity
Neuroinflammation model-response endpoints
PU.1 repressor mechanism studies
Allosteric co-repressor recruitment
Inflammatory gene target regulation
PU.1-dependent reporter gene assays
High-sensitivity reporter activity
Assay sensitivity and compound carryover control
In vivo CNS neuroinflammation studies
CNS target engagement, hematopoietic-sparing profile
Model dosing regimen and solubility compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PU.1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.